1-({[5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-4-phenylpiperazine
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Overview
Description
The compound “1-({[5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-4-phenylpiperazine” is a complex organic molecule. It contains several functional groups including a phenyl group, an oxadiazole ring, a thioacetyl group, and a piperazine ring .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the oxadiazole and piperazine rings suggests that the molecule may have a cyclic structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. For example, the oxadiazole ring might participate in nucleophilic substitution reactions, while the piperazine ring might undergo electrophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would be influenced by the nature of its functional groups and its molecular structure .Scientific Research Applications
Synthesis and Tuberculostatic Activity
Research on derivatives related to 1,3,4-oxadiazole and phenylpiperazine frameworks, such as the synthesis of (4-phenylpiperazin-1-ylmethyl)-1,3,4-oxadiazole derivatives, has been conducted to explore their tuberculostatic activity. These compounds have shown minimum inhibiting concentrations (MICs) within the range of 25-100 mg/mL, indicating potential in tuberculosis treatment research (Foks et al., 2004).
Antimicrobial Evaluation
The antimicrobial properties of new oxadiazoles derived from phenylpropionohydrazides have been evaluated, revealing that certain derivatives possess significant activity against strains such as S. aureus and P. aeruginosa. This suggests the chemical's potential in developing new antimicrobial agents (Fuloria et al., 2009).
Enzyme Inhibition for Therapeutic Applications
Compounds containing the 1,3,4-oxadiazole moiety have been synthesized and evaluated for their inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant in treating conditions like dementias and myasthenia gravis. Some derivatives showed moderate dual inhibition, providing insights into structure-activity relationships and the development of enzyme inhibitors (Pflégr et al., 2022).
Development of Selective Acetylcholinesterase Inhibitors
A series of arylisoxazole-phenylpiperazine derivatives have been designed and synthesized, showing potent inhibition against AChE. This research contributes to the understanding of selective enzyme inhibitors and their potential therapeutic applications (Saeedi et al., 2019).
Exploration of 5-HT(1B/1D) Antagonists
The study of N-piperazinylphenyl biphenylcarboxamides as selective and potent 5-HT(1B/1D) antagonists includes the synthesis and pharmacological evaluation of compounds like 1-({[5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-4-phenylpiperazine. This research contributes to the development of novel treatments for conditions mediated by 5-HT receptors (Liao et al., 2000).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2S/c1-16-8-9-18(14-17(16)2)21-23-24-22(28-21)29-15-20(27)26-12-10-25(11-13-26)19-6-4-3-5-7-19/h3-9,14H,10-13,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQDPYYFSTTVVMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(O2)SCC(=O)N3CCN(CC3)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone |
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